molecular formula C7H16N2O B1479356 (1-Amino-4-methylpiperidin-4-yl)methanol CAS No. 2006576-50-5

(1-Amino-4-methylpiperidin-4-yl)methanol

Cat. No.: B1479356
CAS No.: 2006576-50-5
M. Wt: 144.21 g/mol
InChI Key: OJQFNTJAUYSDJK-UHFFFAOYSA-N
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Description

(1-Amino-4-methylpiperidin-4-yl)methanol is a chemical compound built on the 4-aminopiperidine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research. The 4-aminopiperidine core is a privileged structure in drug discovery, known for its versatility in interacting with biological targets. This particular derivative, featuring a methanol group at the 4-position, offers a handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. Compounds based on the 4-aminopiperidine structure have demonstrated a wide range of promising biological activities in research settings. For instance, acylated 4-aminopiperidines have been investigated as potent entry inhibitors of influenza A viruses, functioning by targeting viral hemagglutinin (HA) . In these studies, such inhibitors have shown synergistic activity with existing antiviral drugs like oseltamivir, presenting a potential strategy for overcoming drug resistance . Furthermore, research has shown that other 4-aminopiperidine derivatives exhibit remarkable in vitro antifungal activity against clinically relevant species such as Aspergillus and Candida . The mechanism of action for these antifungal compounds is associated with the inhibition of key enzymes (sterol C14-reductase and sterol C8-isomerase) in the fungal ergosterol biosynthesis pathway . The structural features of this compound make it a candidate for researchers developing new therapeutic agents. Its potential applications span from being a key synthetic intermediate to serving as a core structure for optimizing new antiviral or antifungal agents. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1-amino-4-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(6-10)2-4-9(8)5-3-7/h10H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQFNTJAUYSDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(1-Amino-4-methylpiperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine derivatives, which are known for their pharmacological activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperidine derivatives, including this compound, can affect the proliferation and differentiation of cells. These effects are mediated through interactions with specific receptors and enzymes involved in cell signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The binding interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. These interactions can result in the modulation of enzymatic activity and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities. At higher doses, it can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways often involve oxidation and reduction reactions, which can influence its pharmacokinetics and pharmacodynamics. These metabolic processes can also affect the levels of metabolites and the overall metabolic flux within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is critical for its biological activity and can affect its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity.

Biological Activity

Overview

(1-Amino-4-methylpiperidin-4-yl)methanol is a compound characterized by its unique piperidine structure, which includes an amino group and a hydroxymethyl moiety. This structural configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological studies. The compound has been explored for its effects on neurotransmitter systems, particularly serotonin and dopamine receptors, and has shown promise in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Research indicates that it may act as an inhibitor of certain enzymes, influencing biochemical pathways that are crucial for cellular function.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been observed to inhibit PqsD, an enzyme involved in the biosynthesis of signaling molecules in Pseudomonas aeruginosa, thereby affecting quorum sensing and biofilm formation.
  • Neurotransmitter Interaction : Its structural features suggest potential modulation of serotonin and dopamine receptor activity, implicating it in neuropharmacological applications such as mood regulation and analgesia.

1. Antidepressant Effects

Compounds with similar structures have demonstrated efficacy in treating mood disorders. The interaction with neurotransmitter systems may contribute to these effects, positioning this compound as a candidate for further investigation in antidepressant drug development.

2. Analgesic Properties

The compound's ability to modulate pain pathways through its interaction with specific receptors suggests potential analgesic applications. Studies have indicated that related piperidine derivatives exhibit significant pain-relieving properties.

3. Antioxidant and Anti-inflammatory Activities

In vitro studies have shown that similar compounds possess antioxidant and anti-inflammatory properties. These activities may be relevant to the therapeutic profile of this compound, particularly in conditions characterized by oxidative stress and inflammation.

Case Studies

  • Quorum Sensing Inhibition : A study demonstrated that this compound effectively inhibited the quorum sensing system in Pseudomonas aeruginosa, leading to reduced biofilm formation. This highlights its potential role in combating bacterial infections.
  • Neuropharmacological Applications : Research has indicated that derivatives of this compound can impact neurotransmitter levels, suggesting applications in treating neurological disorders such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantPotential modulation of serotonin/dopamine receptors
AnalgesicInteraction with pain pathways
AntioxidantExhibits radical scavenging capabilities
Quorum SensingInhibition of Pseudomonas aeruginosa signaling
MechanismDescriptionReferences
Enzyme InhibitionInhibits PqsD enzyme affecting biofilm formation
Neurotransmitter ModulationInfluences serotonin/dopamine pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-2-(1-methylpiperidin-4-yl)ethanol (CAS 1541407-36-6)

  • Structure: Differs by replacing the hydroxymethyl (-CH₂OH) with an ethanol (-CH₂CH₂OH) group.
  • Molecular Formula : C₉H₁₈N₂O.
  • Key Properties: The additional methylene group increases molecular weight (174.25 g/mol) and may enhance lipophilicity compared to the methanol derivative.

(4-Methoxypiperidin-4-yl)methanol (CAS 1082040-31-0)

  • Structure: Features a methoxy (-OCH₃) group instead of the amino group at the 4-position.
  • Molecular Formula: C₈H₁₅NO₂.
  • Key Properties: The methoxy group reduces basicity compared to the amino derivative, lowering water solubility. Its molecular weight (157.21 g/mol) and electronic profile (electron-donating methoxy) make it suitable for applications requiring reduced nucleophilicity .

(2-Aminopyridin-4-yl)-methanol

  • Structure : Replaces the piperidine ring with an aromatic pyridine ring.
  • Molecular Formula : C₆H₇N₂O.
  • Key Properties : The aromatic pyridine ring introduces conjugation and rigidity, enhancing UV absorption and stability. Its lower molecular weight (123.13 g/mol ) and planar structure may favor interactions in catalysis or as a chelating agent .

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 93288-86-9)

  • Structure : Contains a piperazine ring and a ketone group instead of the piperidine and hydroxymethyl moieties.
  • Molecular Formula : C₁₃H₁₇N₃O.
  • Key Properties: The ketone group increases electrophilicity, while the piperazine ring enhances solubility in acidic conditions. This compound’s safety data sheet highlights irritancy risks, contrasting with the generally lower hazard profile of piperidinyl methanol derivatives .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile Applications
(1-Amino-4-methylpiperidin-4-yl)methanol C₈H₁₆N₂O 156.23 -NH₂, -CH₃, -CH₂OH Polar solvents (H₂O, MeOH) Pharmaceutical intermediates
2-Amino-2-(1-methylpiperidin-4-yl)ethanol C₉H₁₈N₂O 174.25 -NH₂, -CH₃, -CH₂CH₂OH Moderate lipophilicity Bioactive intermediates
(4-Methoxypiperidin-4-yl)methanol C₈H₁₅NO₂ 157.21 -OCH₃, -CH₂OH Reduced water solubility Specialty synthesis
(2-Aminopyridin-4-yl)-methanol C₆H₇N₂O 123.13 Aromatic N, -NH₂, -CH₂OH Polar aprotic solvents Catalysis, chelation

Preparation Methods

General Synthetic Strategy Overview

The compound typically derives from piperidine derivatives through selective functional group transformations, including:

  • Introduction of the amino group at the 1-position of the piperidine ring.
  • Methylation at the 4-position.
  • Hydroxymethylation to introduce the methanol moiety.

These transformations often involve protection/deprotection steps and catalytic hydrogenation or reduction reactions.

Preparation via Reduction of N-Boc-4-piperidinemethanol

One well-documented method involves starting from tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate (N-Boc-4-piperidinemethanol) followed by reduction with lithium aluminium tetrahydride (LiAlH4):

  • Step 1: The protected piperidinemethanol is treated with LiAlH4 in tetrahydrofuran (THF) under an inert atmosphere at room temperature for 17 hours.
  • Step 2: The reaction mixture is then carefully quenched with water and sodium hydroxide to neutralize excess LiAlH4.
  • Step 3: The product is extracted and purified by liquid-liquid extraction and solvent removal, yielding (1-methylpiperidin-4-yl)methanol as a yellow oil with approximately 88% yield.

This method provides a high-purity product (~90% by LCMS) and is scalable for laboratory synthesis.

Step Reagents/Conditions Outcome/Yield
1 LiAlH4 in THF, inert atmosphere, RT, 17 h Reduction of N-Boc group
2 Quench with H2O, NaOH, RT, 2 h Neutralization and workup
3 Extraction, solvent removal (1-Methylpiperidin-4-yl)methanol, 88% yield

Transfer Hydrogenation of Piperidine-4-carboxylic Acid

Another approach involves the transfer hydrogenation of piperidine-4-carboxylic acid (isonipecotic acid):

  • The acid is reacted with formaldehyde under transfer hydrogenation conditions using a palladium or platinum catalyst (e.g., palladium on charcoal).
  • The reaction is conducted in the presence of water and acid (such as formic acid) and heated from ambient temperature to approximately 90–95 °C.
  • This converts the acid to 1-methylpiperidine-4-carboxylic acid, which can subsequently be converted to other derivatives.
  • The hydrochloride salt of the methylated acid is formed using hydrochloric acid.
  • Further transformations include reaction with thionyl chloride and diethyl amine to form amide derivatives, which can be intermediates toward the target compound.

This method is advantageous due to mild conditions and the use of transfer hydrogenation rather than gaseous hydrogen.

Step Reagents/Conditions Outcome
1 Piperidine-4-carboxylic acid + formaldehyde, Pd/C catalyst, formic acid, heat (90-95 °C) Methylation via transfer hydrogenation
2 HCl addition Formation of hydrochloride salt
3 Thionyl chloride + diethyl amine Formation of amide intermediate

Catalytic Amination and Palladium-Catalyzed Coupling

The amino group introduction at the 1-position can be achieved via palladium-catalyzed amination reactions:

  • Example: Reaction of 1-methylpiperidin-4-amine with aryl halides in the presence of palladium diacetate, cesium carbonate, and BINAP ligand in 1,4-dioxane at 120 °C under inert atmosphere.
  • This method yields high-purity amino-substituted piperidine derivatives, which can be further converted to (1-amino-4-methylpiperidin-4-yl)methanol.
  • Purification is typically performed by silica gel chromatography using dichloromethane/methanol mixtures.
Step Reagents/Conditions Outcome
1 1-Methylpiperidin-4-amine + aryl halide, Pd(OAc)2, Cs2CO3, BINAP, 1,4-dioxane, 120 °C, N2 Amination to form amino-piperidine derivative
2 Chromatography (silica gel, DCM:MeOH 10:1) Purified amino compound

Salt Formation and Purification

For pharmaceutical applications, the free base of this compound or its derivatives is often converted into pharmaceutically acceptable salts:

  • Salt formation involves reacting the free base with acids such as succinic acid, fumaric acid, maleic acid, or others in suitable organic solvents (e.g., ethanol, ethyl acetate).
  • The salts can be isolated by precipitation, solvent removal, or cooling.
  • This process enhances stability, solubility, and crystallinity of the compound.
  • Examples include hemisuccinate salts prepared by reacting the free base with succinic acid in ethanol, followed by isolation.
Acid Used Solvent Isolation Method Purpose
Succinic acid Ethanol Precipitation, filtration Salt formation for stability
Fumaric, Maleic acid Various solvents Cooling, solvent removal Salt formation and purification

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield/Purity Notes
LiAlH4 Reduction of N-Boc precursor LiAlH4, THF, inert atmosphere, quench with NaOH ~88% yield, ~90% purity Straightforward, scalable, common lab method
Transfer Hydrogenation Formaldehyde, Pd/C catalyst, formic acid, heat Moderate to high yield Mild conditions, avoids gaseous H2
Pd-Catalyzed Amination Pd(OAc)2, Cs2CO3, BINAP, 1,4-dioxane, 120 °C High purity (99%) Suitable for amino group introduction
Salt Formation Organic/inorganic acids, ethanol, ethyl acetate High purity salts Improves stability and pharmaceutical properties

Research Findings and Notes

  • The reduction of N-Boc-4-piperidinemethanol with LiAlH4 is a well-established route yielding high purity product suitable for further functionalization.
  • Transfer hydrogenation offers an efficient alternative to classical hydrogenation, using formaldehyde as a hydrogen donor and palladium catalysts, with controlled temperature and acidic aqueous medium.
  • Palladium-catalyzed amination provides a robust method for introducing amino groups on the piperidine ring, with high selectivity and yields, often used in complex molecule synthesis.
  • Salt formation is critical for pharmaceutical formulation, with various acids used to form stable crystalline salts; the choice of acid and solvent impacts the polymorphic form and solubility.
  • Purification techniques such as silica gel chromatography and liquid-liquid extraction are standard to achieve high purity compounds.

Q & A

Q. What are the common synthetic routes for (1-Amino-4-methylpiperidin-4-yl)methanol, and what catalysts are typically employed?

The synthesis typically involves reacting piperidine derivatives with aminomethylphenyl groups under controlled conditions. For example, 2-(aminomethyl)phenyl derivatives are coupled with 4-methylpiperidin-4-ylmethanol in the presence of bases like sodium hydride or potassium carbonate. Catalysts such as palladium complexes may be used for cross-coupling reactions, while solvents like methanol or dichloromethane facilitate intermediate purification. Reaction optimization often includes temperature control (e.g., 0–80°C) and monitoring via TLC or HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs techniques like:

  • X-ray crystallography (using SHELX programs for refinement ).
  • NMR spectroscopy (1H/13C NMR to verify substituent positions and stereochemistry).
  • Mass spectrometry (HRMS for molecular weight confirmation). Purity is assessed via HPLC with mobile phases like methanol/sodium acetate buffer (65:35 v/v) and UV detection at 254 nm .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

Initial screens include:

  • Enzyme inhibition assays (e.g., kinase or protease targets).
  • Receptor binding studies (radioligand displacement assays for GPCRs).
  • Cytotoxicity profiling (MTT assays on cell lines like HEK-293 or HepG2). Results are compared to structurally similar piperidine derivatives, such as (1-(pyridin-4-ylmethyl)piperidin-4-yl)methanol, to infer structure-activity relationships .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced optimization strategies include:

  • Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, catalyst loading).
  • Microwave-assisted synthesis for rapid heating and reduced side reactions.
  • Flow chemistry to enhance mixing and scalability. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What strategies are used to resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., conflicting NOESY vs. X-ray data) are addressed by:

  • Density Functional Theory (DFT) calculations to predict NMR chemical shifts.
  • Variable-temperature NMR to assess conformational flexibility.
  • Cross-validation with alternative techniques like IR spectroscopy or single-crystal diffraction .

Q. How does the stereochemistry of this compound influence its bioactivity?

Enantiomers are separated via chiral HPLC (Chiralpak AD-H column) and tested for:

  • Receptor binding affinity (e.g., σ1 vs. σ2 receptors).
  • Metabolic stability (microsomal incubation with CYP450 isoforms). Computational docking (AutoDock Vina) predicts stereospecific interactions with target proteins, guiding SAR refinement .

Q. What computational methods are applied to predict the pharmacokinetic properties of this compound?

Tools include:

  • ADMET prediction (SwissADME for logP, bioavailability).
  • Molecular dynamics simulations (GROMACS) to assess blood-brain barrier penetration.
  • QSAR models trained on piperidine derivatives to forecast toxicity (e.g., hERG inhibition) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across different assays?

Contradictions (e.g., high in vitro vs. low in vivo efficacy) are investigated by:

  • Pharmacokinetic profiling (plasma protein binding, metabolic clearance).
  • Dose-response studies to identify non-linear effects.
  • Proteomic analysis to detect off-target interactions. Iterative refinement of assay conditions (e.g., buffer pH, cell viability thresholds) minimizes artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(1-Amino-4-methylpiperidin-4-yl)methanol
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(1-Amino-4-methylpiperidin-4-yl)methanol

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